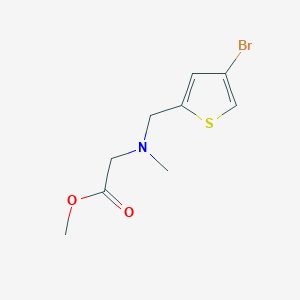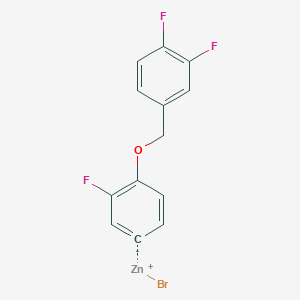![molecular formula C13H12N2OS B14900933 n-(2-(Thiophen-2-yl)ethyl)benzo[d]oxazol-2-amine](/img/structure/B14900933.png)
n-(2-(Thiophen-2-yl)ethyl)benzo[d]oxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-(Thiophen-2-yl)ethyl)benzo[d]oxazol-2-amine: is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiophene ring, which is a sulfur-containing heterocycle, attached to an ethyl chain that is connected to a benzoxazole moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Thiophen-2-yl)ethyl)benzo[d]oxazol-2-amine typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with 2-thiopheneethylamine. The reaction is usually carried out in the presence of a suitable solvent such as methanol or acetonitrile, and may require heating under reflux conditions to achieve the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzoxazole moiety, potentially converting it to a benzoxazoline derivative.
Substitution: The compound can participate in substitution reactions, especially at the thiophene ring, where electrophilic substitution can introduce various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic substitution reactions may use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzoxazoline derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can be functionalized to introduce various substituents, making it valuable in organic synthesis .
Biology and Medicine: Benzoxazole derivatives, including n-(2-(Thiophen-2-yl)ethyl)benzo[d]oxazol-2-amine, have shown potential as anti-inflammatory, antimicrobial, and anticancer agents. They are studied for their ability to interact with biological targets such as enzymes and receptors .
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and dyes, due to its unique structural properties .
Mécanisme D'action
The mechanism of action of n-(2-(Thiophen-2-yl)ethyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, such as anti-inflammatory or antimicrobial activity .
Comparaison Avec Des Composés Similaires
2-(Benzo[d]oxazol-2-yl)aniline: A precursor in the synthesis of n-(2-(Thiophen-2-yl)ethyl)benzo[d]oxazol-2-amine.
2-Thiopheneethylamine: Another precursor used in the synthesis.
Benzoxazole Derivatives: Compounds with similar benzoxazole moieties but different substituents.
Uniqueness: this compound is unique due to the presence of both the thiophene and benzoxazole rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H12N2OS |
|---|---|
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
N-(2-thiophen-2-ylethyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C13H12N2OS/c1-2-6-12-11(5-1)15-13(16-12)14-8-7-10-4-3-9-17-10/h1-6,9H,7-8H2,(H,14,15) |
Clé InChI |
RFNPSMDRLYNDGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)NCCC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


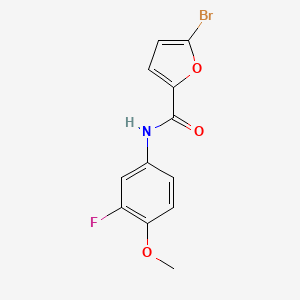
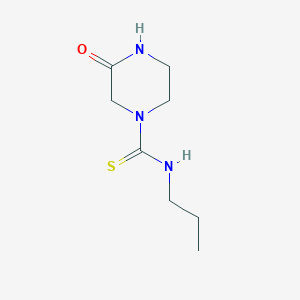

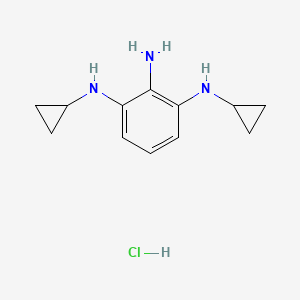
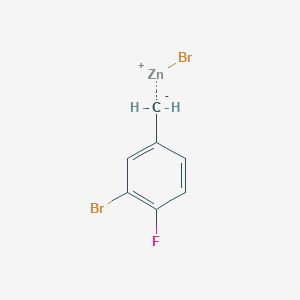
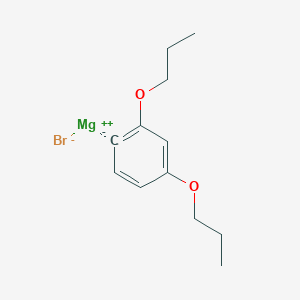

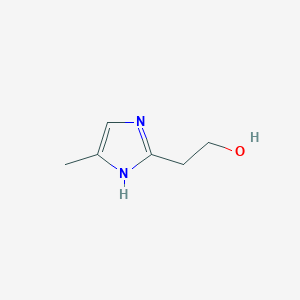


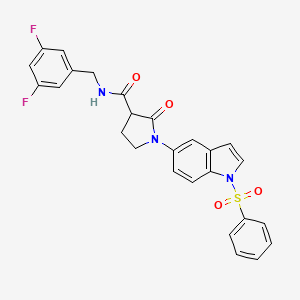
![(2R,3S,3aR,6aR)-Methyl 3-amino-2-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B14900920.png)
